(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
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Overview
Description
(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the formylation of furan, while the pyrazole ring is often prepared via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the esterification of the carbamic acid with 2-chloro-benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid benzyl ester
- [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 4-chloro-benzyl ester
- [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 3-chloro-benzyl ester
Uniqueness
The uniqueness of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H14ClN3O4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C17H14ClN3O4/c18-16-4-2-1-3-12(16)11-24-17(23)20-13-7-19-21(8-13)9-14-5-6-15(10-22)25-14/h1-8,10H,9,11H2,(H,20,23) |
InChI Key |
DQAZXHHTNQNIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CN(N=C2)CC3=CC=C(O3)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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